3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine
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Overview
Description
3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 4-methoxy-2-(trifluoromethyl)phenyl group. This compound is of interest due to its unique chemical structure, which combines the properties of a pyrrolidine ring with those of a trifluoromethyl-substituted aromatic ring. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and other scientific research fields.
Preparation Methods
The synthesis of 3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Aromatic Substituent: The 4-methoxy-2-(trifluoromethyl)phenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable nucleophile with a halogenated aromatic compound containing the desired substituents.
Final Coupling: The final step involves coupling the pyrrolidine ring with the substituted aromatic group. This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination, depending on the specific functional groups present on the intermediates.
Chemical Reactions Analysis
3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the pyrrolidine ring, depending on the reagents and conditions used.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Coupling Reactions: The compound can undergo various coupling reactions, such as Suzuki-Miyaura coupling, to introduce additional substituents or to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and coupling reagents like palladium catalysts.
Scientific Research Applications
3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of pharmaceuticals, particularly those targeting central nervous system disorders due to its lipophilicity and ability to cross the blood-brain barrier.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Material Science: The compound’s unique chemical properties make it useful in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the pyrrolidine ring provides a flexible scaffold for interaction with biological targets. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine can be compared with other similar compounds, such as:
3-[4-methoxyphenyl]pyrrolidine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
3-[4-trifluoromethylphenyl]pyrrolidine: Lacks the methoxy group, which affects its reactivity and interaction with biological targets.
3-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine: Contains a piperidine ring instead of a pyrrolidine ring, leading to differences in ring strain and overall molecular flexibility.
The presence of both the methoxy and trifluoromethyl groups in this compound makes it unique, providing a balance of chemical stability, lipophilicity, and reactivity that is valuable in various scientific applications.
Properties
CAS No. |
1784959-27-8 |
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Molecular Formula |
C12H14F3NO |
Molecular Weight |
245.24 g/mol |
IUPAC Name |
3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C12H14F3NO/c1-17-9-2-3-10(8-4-5-16-7-8)11(6-9)12(13,14)15/h2-3,6,8,16H,4-5,7H2,1H3 |
InChI Key |
RWFNKGYFGHDPPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCNC2)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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